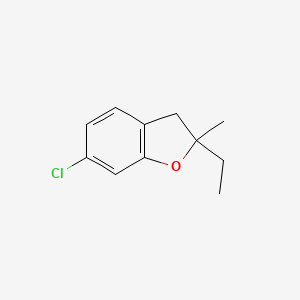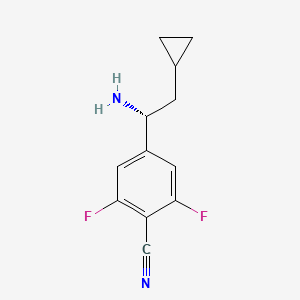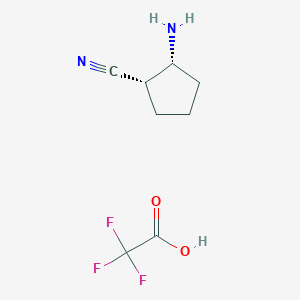
(R)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a chiral center, making it an enantiomerically pure substance, which can have significant implications for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the compound.
化学反応の分析
Types of Reactions
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide, or other alkoxide bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has several scientific research applications, including:
Medicinal Chemistry: Investigating its potential as a pharmaceutical agent due to its chiral nature and biological activity.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: Studying its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: Utilizing its unique chemical properties in various industrial processes.
作用機序
The mechanism of action of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to changes in cellular signaling.
類似化合物との比較
Similar Compounds
(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound, which may have different biological activities.
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethanol: A racemic mixture of both enantiomers.
2-(2-Chloro-4-methoxyphenyl)-2-aminoethanol: A similar compound lacking the methyl group.
Uniqueness
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its enantiomer or racemic mixture. Its unique chemical structure also allows for specific synthetic applications and potential therapeutic uses.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
(2R)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1 |
InChIキー |
GHJGVAQNNLJEAF-JTQLQIEISA-N |
異性体SMILES |
CN[C@@H](CO)C1=C(C=C(C=C1)OC)Cl |
正規SMILES |
CNC(CO)C1=C(C=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)




